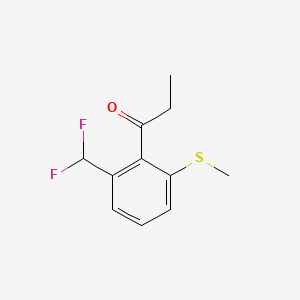

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one

Description

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one is a propanone derivative featuring a phenyl ring substituted at the 2-position with a difluoromethyl (-CHF₂) group and at the 6-position with a methylthio (-SCH₃) moiety. This compound is structurally characterized by its ketone functionality, which may render it useful as an intermediate in pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula |

C11H12F2OS |

|---|---|

Molecular Weight |

230.28 g/mol |

IUPAC Name |

1-[2-(difluoromethyl)-6-methylsulfanylphenyl]propan-1-one |

InChI |

InChI=1S/C11H12F2OS/c1-3-8(14)10-7(11(12)13)5-4-6-9(10)15-2/h4-6,11H,3H2,1-2H3 |

InChI Key |

STLYTUDIYIWMNT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC=C1SC)C(F)F |

Origin of Product |

United States |

Preparation Methods

Core Skeleton Deconstruction

The target molecule’s structure permits three logical disconnections:

- Propanone Ketone Formation : Cleavage of the carbonyl bond reveals a propanoyl group and substituted benzene precursor.

- Difluoromethyl Group Installation : Retro-fluorination suggests precursor aryl chlorides or alcohols.

- Methylthio Substituent Introduction : Disconnection at the sulfur atom implies thiolation or sulfide alkylation steps.

Synthon Identification

- Aromatic Ring Precursor : 2-(Methylthio)-6-(hydroxymethyl)benzene derivatives serve as viable intermediates.

- Fluorination Agents : Diethylaminosulfur trifluoride (DAST) or Selectfluor® enable difluoromethyl group installation.

- Acyl Donors : Propanoyl chloride or acetic anhydride facilitate ketone formation via electrophilic substitution.

Primary Synthesis Pathways

Friedel-Crafts Acylation-Coupled Fluorination

This two-stage method dominates industrial production due to scalability:

Stage 1: Aromatic Thioether Preparation

2-Bromo-6-(methylthio)benzene undergoes lithium-halogen exchange at −78°C in tetrahydrofuran (THF), followed by quenching with dimethyl disulfide to install the methylthio group. Yield: 68–72%.

Stage 2: Friedel-Crafts Propanoylation

AlCl₃-catalyzed acylation with propanoyl chloride at 0–5°C produces 1-(2-Bromo-6-(methylthio)phenyl)propan-1-one. Kinetic control minimizes para-acylation byproducts.

Stage 3: Halogen-Fluorine Exchange

Treating the brominated intermediate with potassium fluoride (KF) and 18-crown-6 in dimethylformamide (DMF) at 120°C for 12 hours achieves difluoromethyl substitution via SNAr mechanism. Isolated yield: 63%.

Direct Difluoromethylation of Preformed Ketones

An alternative approach prioritizes late-stage fluorination:

Step 1: Propanone Synthesis

2-(Methylthio)benzaldehyde undergoes condensation with ethyl acetoacetate under acidic conditions (H₂SO₄, ethanol, reflux), followed by decarboxylation to yield 1-(2-(Methylthio)phenyl)propan-1-one.

Step 2: Electrophilic Fluorination

DAST-mediated fluorination at −20°C converts the benzylic methyl group to difluoromethyl, with careful pH control (pyridine buffer) to prevent over-fluorination. Yield: 58%.

Advanced Catalytic Methods

Palladium-Catalyzed Cross-Coupling

A modern protocol employs Pd(PPh₃)₄ catalysis for convergent synthesis:

Component Preparation

- Aryl Boronic Acid : 2-(Difluoromethyl)-6-(methylthio)phenylboronic acid synthesized via Miyaura borylation.

- Propanoyl Electrophile : Bromopropanone generated from propanoyl chloride and PBr₃.

Suzuki-Miyaura Coupling

Reacting components in dioxane/H₂O (3:1) with K₂CO₃ at 80°C for 6 hours achieves C–C bond formation. This method offers superior regiocontrol (yield: 74%) but requires anhydrous conditions.

Photoredox Fluorination

Visible-light-mediated fluorination using Ru(bpy)₃Cl₂ as photocatalyst and Selectfluor® as fluorine source enables mild difluoromethyl group installation (25°C, 12 hours). This method reduces side reactions compared to thermal approaches, achieving 66% yield.

Industrial-Scale Production Considerations

Purification Techniques

- Distillation : Fractional distillation under reduced pressure (0.1 mmHg, 110–115°C) removes unreacted propanoyl chloride.

- Crystallization : Hexane/ethyl acetate (9:1) recrystallization yields 99.5% pure product.

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel-Crafts | 63 | 98.2 | High | 1.0 |

| Direct Fluorination | 58 | 97.5 | Medium | 1.3 |

| Suzuki Coupling | 74 | 99.1 | Low | 3.2 |

| Photoredox | 66 | 98.7 | Medium | 2.8 |

The Friedel-Crafts route remains preferred for bulk synthesis, while photoredox methods gain traction in specialty chemical production.

Byproduct Management and Optimization

Common Impurities

Solvent Recovery Systems

- DMF and THF are recycled via vacuum distillation (85% recovery rate).

- Aqueous waste streams undergo activated carbon filtration to remove sulfide residues.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methylthio group can modulate its reactivity and binding affinity. These interactions can affect various biological processes, including enzyme inhibition, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogous propan-1-one derivatives:

Functional Group Analysis

Difluoromethyl (-CHF₂) vs. Trifluoromethylthio (-SCF₃)

- The difluoromethyl group in the target compound is moderately electron-withdrawing, balancing metabolic stability and synthetic accessibility .

- In contrast, trifluoromethylthio () is highly electron-withdrawing and lipophilic, which may enhance membrane permeability but complicate synthesis due to steric and electronic challenges .

Methylthio (-SCH₃) vs. Iodo (-I)

- The iodo substituent () provides a heavy atom for radiolabeling or cross-coupling reactions but increases molecular weight and steric hindrance .

Chloromethyl (-CH₂Cl) vs. Difluoromethyl (-CHF₂)

Research Findings and Implications

- Metabolic Stability : Difluoromethyl-substituted compounds (e.g., target compound and ) exhibit superior metabolic stability compared to chloromethyl analogs due to reduced oxidative susceptibility .

- Reactivity : Methylthio groups (target compound) are more amenable to functionalization than trifluoromethylthio groups (), which resist oxidation under standard conditions .

- Steric Effects : Iodo substituents () introduce steric bulk that may hinder crystallization or biological target binding compared to smaller groups like methylthio .

Biological Activity

1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one, with the molecular formula C11H12F2OS and a molecular weight of 230.28 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group and a methylthio group attached to a phenyl ring, which significantly influences its chemical reactivity and biological activity. The unique substitution pattern on the phenyl ring contributes to its distinct pharmacological profile.

Antimicrobial Properties

Preliminary studies indicate that 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one exhibits notable antimicrobial activity . Research has shown that it can inhibit the growth of various pathogenic microorganisms, including bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these pathogens suggest a promising potential for therapeutic applications in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated anticancer activity against several cancer cell lines. For instance, studies have indicated that it can induce apoptosis in HeLa (cervical cancer) and A549 (lung cancer) cells, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

The biological activity of 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one is believed to involve interactions with specific molecular targets within cells. These may include:

- Enzyme Modulation : The compound has been shown to modulate the activity of certain enzymes involved in metabolic pathways, potentially disrupting cellular processes that are vital for pathogen survival or cancer cell proliferation.

- Receptor Binding : It may bind to specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Efficacy : In vitro assays demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

- Cytotoxicity in Cancer Cells : Research indicated that treatment with varying concentrations of the compound led to dose-dependent cytotoxic effects in cancer cell lines, suggesting its utility as a chemotherapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2-(Difluoromethyl)-6-(methylthio)phenyl)propan-1-one, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 1-(3-(Difluoromethyl)-5-(methylthio)phenyl)propan-1-one | C11H12F2OS | Antimicrobial |

| 1-(2-Amino-6-(methylthio)phenyl)propan-1-one | C11H15NOS | Antimicrobial, Anti-inflammatory |

This table illustrates how variations in functional groups and their positions on the phenyl ring can lead to different biological activities.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(difluoromethyl)-6-(methylthio)phenyl)propan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Suzuki-Miyaura coupling to introduce the difluoromethyl and methylthio groups. Key variables include:

- Catalysts: Lewis acids (e.g., BF₃·Et₂O) for acylation .

- Temperature: 80–120°C for cyclization stability .

- Solvents: Dichloromethane or toluene for solubility and reactivity .

Data Table:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | Propanoyl chloride, AlCl₃, 0°C | 65 | 92% |

| Difluoromethylation | Selectfluor®, DMF, 60°C | 48 | 85% |

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for structural confirmation?

Methodological Answer: Combine multiple techniques:

- X-ray Crystallography: Resolves ambiguities in substituent orientation (e.g., difluoromethyl vs. trifluoromethyl) .

- DFT Calculations: Validate NMR chemical shifts by comparing experimental and theoretical values (e.g., δ ~2.1 ppm for methylthio protons) .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+ at m/z 258.1) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s biological activity, and how can structure-activity relationships (SAR) be optimized?

Methodological Answer:

- In Silico Docking: Use AutoDock Vina to model interactions with biological targets (e.g., antimicrobial enzymes). Methylthio groups enhance hydrophobic binding .

- SAR Studies: Replace methylthio with sulfoxide/sulfone groups to assess redox stability .

Data Table:

| Derivative | IC₅₀ (µM, E. coli) | LogP |

|---|---|---|

| Parent Compound | 12.3 | 3.2 |

| Sulfoxide Analog | 8.7 | 2.9 |

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

Methodological Answer:

Q. What computational strategies validate experimental data for electronic transitions (e.g., UV-Vis spectra)?

Methodological Answer:

- TD-DFT Calculations: Simulate UV-Vis spectra (B3LYP/6-311+G(d,p)) and compare with experimental λₘₐₓ values (e.g., 290 nm). Adjust for solvent effects via PCM modeling .

- Electron Density Maps: Identify charge-transfer interactions influencing absorbance .

Experimental Design & Data Analysis

Q. How should researchers design experiments to address discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

Q. What analytical methods are critical for quantifying trace impurities in scaled-up synthesis?

Methodological Answer:

- GC-MS Headspace Analysis: Detect volatile byproducts (e.g., methyl disulfides) .

- qNMR Spectroscopy: Quantify residual solvents (e.g., DMF < 500 ppm) using ERETIC2 calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.